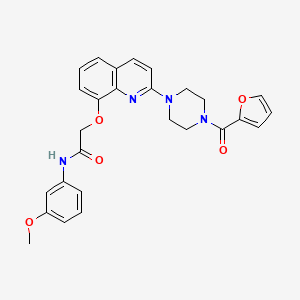
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H26N4O5 and its molecular weight is 486.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Furan-2-carbonyl group : Contributes to various biological activities.
- Piperazine ring : Enhances pharmacological profiles, particularly in receptor binding.
- Quinoline structure : Known for its diverse biological activities, including anticancer properties.
The molecular formula is C26H24N4O4, with a molecular weight of approximately 456.5 g/mol.
Anticancer Activity
Research indicates that derivatives containing the quinoline and piperazine structures often exhibit significant anticancer properties. For instance, compounds similar to this one have shown the ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that related piperazine derivatives exerted cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity against breast cancer cells (MCF-7) and glioblastoma cells (U87) .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound X | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| Compound Y | U87 | 45.2 ± 13.0 | Inhibits topoisomerase |
Anti-inflammatory Activity
The presence of the furan and quinoline moieties suggests potential anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition may lead to reduced pain and inflammation, making it a candidate for analgesic drug development .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Piperazine derivatives are known for their broad-spectrum antimicrobial effects. Research has indicated that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The ability to inhibit COX enzymes is crucial for its anti-inflammatory effects.
- Apoptosis Induction : Compounds like this one have been shown to trigger programmed cell death in cancer cells.
- Receptor Binding Affinity : The piperazine component enhances binding to various receptors, improving therapeutic efficacy.
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the compound's effect on MCF-7 cells, revealing significant apoptosis induction at daily dosages . The study highlighted the compound's potential as a novel anticancer agent.
- Anti-inflammatory Research : Another study focused on the inhibition of COX enzymes by related compounds, demonstrating a dose-dependent reduction in inflammatory markers in vitro .
Propriétés
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-34-21-7-3-6-20(17-21)28-25(32)18-36-22-8-2-5-19-10-11-24(29-26(19)22)30-12-14-31(15-13-30)27(33)23-9-4-16-35-23/h2-11,16-17H,12-15,18H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTCIYFHQBNDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














